6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione
Overview
Description
6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is a synthetic organic compound characterized by the presence of a fluorobenzoyl group attached to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione typically involves a multi-step process. One common method includes the following steps:
Friedel–Crafts Acylation: The introduction of the 4-fluorobenzoyl group is achieved through a Friedel–Crafts acylation reaction. This involves reacting 4-fluorobenzoyl chloride with a suitable pyran derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Cyclization: The intermediate product undergoes cyclization to form the pyran ring. This step may require specific conditions such as elevated temperatures and the presence of a base to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the carbonyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in drug design. Its fluorobenzoyl group can enhance the bioavailability and metabolic stability of drug candidates, making it a valuable scaffold for developing new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets. The fluorobenzoyl group can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. Additionally, the pyran ring can participate in π-π stacking interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
4-fluorobenzoyl chloride: Shares the fluorobenzoyl group but lacks the pyran ring.
3,3,5,5-tetramethyl-2H-pyran-2,4(3H)-dione: Contains the pyran ring but without the fluorobenzoyl group.
Uniqueness
This detailed article provides a comprehensive overview of 6-(4-fluorobenzoyl)-3,3,5,5-tetramethyldihydro-2H-pyran-2,4(3H)-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-(4-fluorobenzoyl)-3,3,5,5-tetramethyloxane-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO4/c1-15(2)12(21-14(20)16(3,4)13(15)19)11(18)9-5-7-10(17)8-6-9/h5-8,12H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWVYDFVVHKBRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C(=O)C2=CC=C(C=C2)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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